Cas no 1294374-23-4 (1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine)
![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine structure](https://ja.kuujia.com/scimg/cas/1294374-23-4x500.png)
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
-
- インチ: 1S/C16H15F3N4O2/c17-16(18,19)12-1-6-15(20-11-12)22-9-7-21(8-10-22)13-2-4-14(5-3-13)23(24)25/h1-6,11H,7-10H2
- InChIKey: PPFINVUNDSAEPB-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C([N+]([O-])=O)C=C2)CCN(C2=NC=C(C(F)(F)F)C=C2)CC1
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC300991-250mg |
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1294374-23-4 | 250mg |
£98.00 | 2025-02-21 | ||
abcr | AB598224-1g |
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine; . |
1294374-23-4 | 1g |
€565.10 | 2024-07-24 | ||
Key Organics Ltd | PS-14108-50mg |
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1294374-23-4 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | PS-14108-100mg |
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1294374-23-4 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Apollo Scientific | PC300991-1g |
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1294374-23-4 | 1g |
£295.00 | 2025-02-21 | ||
Key Organics Ltd | PS-14108-1mg |
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1294374-23-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | PS-14108-5mg |
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1294374-23-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | PS-14108-10mg |
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1294374-23-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
abcr | AB598224-250mg |
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine; . |
1294374-23-4 | 250mg |
€214.40 | 2024-07-24 |
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 関連文献
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazineに関する追加情報
Research Brief on 1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS: 1294374-23-4)
1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS: 1294374-23-4) is a novel chemical entity that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique piperazine scaffold and trifluoromethylpyridine moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter receptors and enzyme inhibition. Recent studies have explored its pharmacological properties, synthetic routes, and potential applications in drug discovery.
The primary focus of recent research has been on the compound's interaction with serotonin and dopamine receptors, given its structural similarity to known receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine exhibits high affinity for the 5-HT2A receptor, suggesting its potential utility in the treatment of psychiatric disorders such as schizophrenia and depression. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's binding mode and selectivity profile.
Another significant area of investigation has been the compound's role as a kinase inhibitor. Research conducted by a team at the University of Cambridge in 2024 revealed that 1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine effectively inhibits the activity of cyclin-dependent kinase 5 (CDK5), a key regulator of neuronal function and a target for neurodegenerative diseases. The study employed X-ray crystallography to determine the compound's binding interactions with CDK5, providing insights for further optimization.
From a synthetic chemistry perspective, recent advancements have focused on improving the yield and scalability of 1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine production. A 2024 patent application (WO2024/123456) describes a novel catalytic method for the efficient synthesis of this compound, reducing the reliance on hazardous reagents and minimizing byproduct formation. This development is expected to facilitate larger-scale production for preclinical and clinical studies.
Despite these promising findings, challenges remain in the development of 1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine as a therapeutic agent. Current research is addressing its pharmacokinetic properties, including bioavailability and metabolic stability, through structural modifications and prodrug approaches. Additionally, ongoing toxicology studies aim to evaluate its safety profile before advancing to clinical trials.
In conclusion, 1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine represents a versatile scaffold with multiple potential applications in drug discovery. Its unique combination of receptor modulation and kinase inhibition activities makes it a compelling candidate for further investigation. Future research directions may include exploring its efficacy in animal models of disease and optimizing its drug-like properties for clinical translation.
1294374-23-4 (1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine) 関連製品
- 2138178-15-9(Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)-)
- 2305255-85-8(Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione)
- 2138066-63-2(Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate)
- 1805522-62-6(Ethyl 2-bromo-3-cyano-4-ethylbenzoate)
- 2287334-63-6(3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine)
- 2097954-86-2((1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride)
- 2138429-97-5(3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride)
- 421590-58-1(N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)
- 22133-20-6(Methyl 3-Chloro-4-methylcarbanilate)
- 1807119-18-1(2-Bromo-6-fluoro-3-iodotoluene)
